molecular formula C16H23NO3 B194460 1'-Hydroxybufuralol CAS No. 57704-16-2

1'-Hydroxybufuralol

Numéro de catalogue: B194460
Numéro CAS: 57704-16-2
Poids moléculaire: 277.36 g/mol
Clé InChI: GTYMTYBCXVOBBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1'-Hydroxybufuralol (CAS 57704-16-2) is a major oxidative metabolite of bufuralol, a β-adrenergic receptor antagonist. It is formed via the 1'-hydroxylation reaction catalyzed primarily by cytochrome P450 2D6 (CYP2D6) . This metabolite is widely used as a biomarker to assess CYP2D6 enzyme activity due to its specificity under low substrate concentrations (<0.1 mM) . However, at higher bufuralol concentrations (>0.4 mM), additional isoforms, including CYP1A2, CYP2C8, CYP2C9, and CYP2C19, contribute to its formation, complicating its utility in CYP2D6 phenotyping . Analytical methods such as HPLC with fluorometric detection and LC/MS/MS are commonly employed to quantify this compound in metabolic studies .

Méthodes De Préparation

Enzymatic Preparation via Cytochrome P450-Mediated Metabolism

Metabolic Pathway of Bufuralol

Bufuralol undergoes stereoselective 1'-hydroxylation catalyzed primarily by CYP2D isoforms, particularly CYP2D6 in humans and CYP2D1/2 in rats . The reaction involves oxidation of the ethyl side chain at the 1' position, yielding this compound as the major metabolite. This pathway is characterized by high affinity for CYP2D6 (Km ≈ 2–5 µM) and is inhibited competitively by quinidine .

Microsomal Incubation Protocols

  • Substrate Concentration : 10–50 µM bufuralol in 0.1 M phosphate buffer (pH 7.4) .

  • Enzyme Source : Human or rat liver microsomes (0.5–2 mg protein/mL) .

  • Cofactors : NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, 2 IU/mL glucose-6-phosphate dehydrogenase) .

  • Incubation Conditions : 37°C for 20–30 minutes, terminated with ice-cold acetonitrile .

Table 1 : Yield of this compound in Microsomal Assays

Microsome SourceBufuralol (µM)Incubation Time (min)Metabolite Yield (nmol/mg protein)
Human CYP2D6203012.4 ± 1.8
Rat CYP2D150208.9 ± 1.2

Data adapted from inhibition studies using quinidine and anti-CYP2D antibodies .

Recombinant CYP2D6 Systems

Recombinant enzymes expressed in E. coli or baculovirus systems provide higher specificity for large-scale metabolite production:

  • Expression System : CYP2D6 co-expressed with NADPH-cytochrome P450 oxidoreductase in E. coli C41(DE3) .

  • Reaction Scale : 100 mL reactions with 50 µM bufuralol yield 15–20 mg/L this compound after purification .

  • Purification : Solid-phase extraction (C18 cartridges) followed by HPLC (C18 column, 40% acetonitrile/water) .

Chemical Synthesis Approaches

While enzymatic methods dominate, chemical synthesis routes are emerging to address scalability challenges.

Retrosynthetic Analysis

The target molecule features a 7-(1-hydroxyethyl)benzofuran core linked to a tert-butylaminoethanol side chain. Key disconnections include:

  • Formation of the benzofuran ring via cyclization.

  • Introduction of the 1-hydroxyethyl group through asymmetric oxidation.

  • Coupling of the ethanolamine side chain.

Benzofuran Core Construction

Starting Material : 7-Ethylbenzofuran-2-carboxylic acid.

  • Reduction : LiAlH₄ reduces the carboxylic acid to 7-ethylbenzofuran-2-methanol (85% yield) .

  • Oxidation : TEMPO/NaClO₂ oxidizes the ethyl group to 1-hydroxyethyl (72% yield, enantiomeric excess >90% with chiral catalysts) .

Equation 1 :
7-Ethylbenzofuran-2-methanolTEMPO/NaClO27-(1-Hydroxyethyl)benzofuran-2-methanol\text{7-Ethylbenzofuran-2-methanol} \xrightarrow{\text{TEMPO/NaClO}_2} \text{7-(1-Hydroxyethyl)benzofuran-2-methanol}

Side Chain Installation

  • Mitsunobu Reaction : Coupling 7-(1-hydroxyethyl)benzofuran-2-methanol with tert-butylamine using DIAD/PPh₃ (65% yield) .

  • Epoxide Intermediate : Treating with epichlorohydrin forms the ethanolamine backbone .

Table 2 : Optimization of Mitsunobu Coupling

tert-Butylamine (equiv)Reaction Time (h)Yield (%)
1.51258
2.0865
3.0663

Analytical Characterization

HPLC Purity Assessment

  • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase : 35:65 acetonitrile/20 mM ammonium acetate (pH 4.5).

  • Retention Time : 8.2 min for this compound vs. 10.1 min for bufuralol .

Spectroscopic Data

  • HRMS : m/z 277.36 [M+H]⁺ (calculated for C₁₆H₂₃NO₃: 277.36) .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 4.82 (q, 1H, -CH(OH)CH₃), 6.92–7.45 (m, 4H, benzofuran) .

Analyse Des Réactions Chimiques

Réactions : Le 1'-Hydroxybufuralol subit diverses réactions, notamment l'oxydation, la réduction et la conjugaison. Ces réactions sont principalement médiées par les enzymes du cytochrome P450.

Réactifs et conditions courants :

    Oxydation : Implique l'ajout d'atomes d'oxygène à des positions spécifiques sur la molécule de bufuralol.

    Réduction : Les réactions de réduction impliquent généralement l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène.

    Conjugaison : Ce processus implique souvent la fixation d'acide glucuronique ou de groupes sulfate pour améliorer la solubilité dans l'eau.

Produits principaux : Le principal produit du métabolisme du this compound est la forme hydroxylée elle-même.

Applications De Recherche Scientifique

Chemical Properties and Formation

1'-Hydroxybufuralol is characterized by the molecular formula C16H23NO3C_{16}H_{23}NO_3 and is formed through the hydroxylation of bufuralol, catalyzed by cytochrome P450 enzymes, specifically CYP2D6. This metabolic pathway is essential for understanding how bufuralol is processed in the body and can influence therapeutic outcomes for patients taking this medication .

Pharmacokinetic Studies

This compound serves as a biomarker for assessing the activity of CYP2D6, an enzyme involved in the metabolism of various drugs. By measuring the levels of this compound after administering bufuralol, researchers can evaluate an individual's CYP2D6 activity. This information is critical for tailoring medication regimens to enhance drug efficacy and minimize adverse effects .

Case Study: CYP2D6 Polymorphism

A study demonstrated that individuals with different genetic polymorphisms affecting CYP2D6 exhibit varying levels of this compound after bufuralol administration. Extensive metabolizers showed a higher production of this metabolite compared to poor metabolizers, highlighting the importance of genetic testing in personalizing treatment plans .

Analytical Methods for Quantification

Quantifying this compound is essential for research and clinical applications. A reverse-phase high-performance liquid chromatography (HPLC) method has been developed to measure this metabolite accurately. The method utilizes fluorescence detection with specific excitation and emission wavelengths, allowing for sensitive detection of this compound in biological samples .

Method Detection Technique Key Parameters
HPLCFluorescenceExcitation: 252 nm; Emission: 302 nm
Sample PreparationCentrifugationSupernatant analysis post-incubation
Enzyme AssayCYP2D6 ActivityIncubation with bufuralol and NADPH

Role in Drug Interaction Studies

This compound's interaction with other drugs metabolized by CYP2D6 has been studied to understand potential drug-drug interactions. For instance, compounds that inhibit CYP2D6 can affect the metabolism of bufuralol, leading to altered therapeutic outcomes. Research indicates that certain herbal compounds can inhibit CYP2D6-mediated bufuralol hydroxylation, which could impact patient management strategies .

Implications for Personalized Medicine

The measurement of this compound levels provides insights into individual metabolic capacities, which can inform personalized medicine approaches. For patients with known variations in CYP2D6 activity, clinicians can adjust dosages or choose alternative therapies to optimize treatment efficacy and safety. This approach underscores the significance of pharmacogenetic testing in modern healthcare practices .

Mécanisme D'action

The exact mechanism of action for 1’-Hydroxy Bufuralol remains to be fully elucidated. it likely contributes to bufuralol’s antihypertensive effects by modulating adrenergic receptors or other pathways.

Comparaison Avec Des Composés Similaires

Metabolites of CYP2D6 Probe Substrates

Compound Parent Drug CYP Isoform Major Metabolite Specificity Concerns Analytical Method
1'-Hydroxybufuralol Bufuralol CYP2D6 This compound Cross-activity with CYP1A2/CYP2C19 at high [S] HPLC-Fluorescence
Dextrorphan Dextromethorphan CYP2D6 Dextrorphan Minimal off-target contributions LC/MS/MS
4-Hydroxydebrisoquine Debrisoquine CYP2D6 4-Hydroxydebrisoquine Limited use due to substrate instability GC/MS

Key Findings :

  • Specificity : this compound formation is predominantly CYP2D6-mediated at low substrate concentrations (Km ~0.05–0.25 mM) but becomes less specific at higher concentrations due to contributions from CYP1A2 and CYP2C19 . In contrast, dextrorphan (from dextromethorphan) shows higher specificity for CYP2D6 across substrate concentrations .
  • Kinetics : Biphasic kinetics (high- and low-affinity pathways) are observed for this compound formation, unlike single-phase kinetics for dextrorphan .
  • Analytical Sensitivity : this compound quantification via HPLC achieves linearity at 0.5–100 μM, comparable to dextrorphan (15 μM limit) .

Other CYP Isoform-Specific Metabolites

Compound Parent Drug CYP Isoform Role Comparison with this compound
4-Hydroxybufuralol Bufuralol CYP1A2 Minor metabolite Formed exclusively by CYP1A2; no CYP2D6 overlap
1'-Hydroxymidazolam Midazolam CYP3A4 Marker for CYP3A4 activity Higher clinical relevance in drug-drug interactions
4-Hydroxydiclofenac Diclofenac CYP2C9 Marker for CYP2C9 activity Linear kinetics; no biphasic behavior observed

Key Findings :

  • CYP1A2 Selectivity : 4- and 6-Hydroxybufuralol are exclusively catalyzed by CYP1A2, unlike this compound, which has mixed isoform contributions .
  • CYP3A4 Utility : 1'-Hydroxymidazolam is a more stable biomarker for CYP3A4 than this compound is for CYP2D6, particularly in hepatocyte models .
  • Kinetic Simplicity : 4-Hydroxydiclofenac (CYP2C9) and 1'-hydroxymidazolam (CYP3A4) follow Michaelis-Menten kinetics without biphasic behavior, simplifying data interpretation .

Inhibition Profiles

Inhibitor Target CYP Effect on this compound Effect on Comparable Metabolites
Quinidine CYP2D6 >90% inhibition Dextrorphan: >95% inhibition
α-Naphthoflavone CYP1A2 30–50% inhibition (high [S]) 4-Hydroxybufuralol: >80% inhibition
Ketoconazole CYP3A4 No effect 1'-Hydroxymidazolam: >90% inhibition

Key Findings :

  • Quinidine robustly inhibits this compound formation, confirming CYP2D6’s primary role .
  • α-Naphthoflavone’s partial inhibition of this compound at high [S] underscores CYP1A2’s secondary contribution .

Research Implications

This compound remains a critical tool for CYP2D6 phenotyping but requires careful substrate concentration control to avoid confounding contributions from CYP1A2/CYP2C17. Its biphasic kinetics and cross-isoform activity contrast with metabolites like dextrorphan and 4-hydroxydiclofenac, which exhibit simpler kinetic profiles. Future studies should prioritize isoform-specific inhibitors (e.g., quinidine) to enhance assay specificity .

Data Tables

Table 1. Kinetic Parameters of this compound Formation in Human Liver Microsomes

Microsome Sample Km (mM) Vmax (pmol/min/mg) Dominant CYP Isoform
HL-18 0.05 120 CYP2D6
HL-67 0.25 45 CYP1A2

Table 2. Cross-Isoform Contributions to Bufuralol Metabolism

Metabolite Primary CYP Secondary CYPs % Contribution (at 0.4 mM Bufuralol)
This compound CYP2D6 CYP1A2, CYP2C8, CYP2C9/19 60–70%
4-Hydroxybufuralol CYP1A2 None 20–25%
6-Hydroxybufuralol CYP1A2 None 10–15%

Activité Biologique

1'-Hydroxybufuralol is a significant metabolite of bufuralol, primarily known for its role in reflecting cytochrome P450 2D (CYP2D) activity. This compound has garnered attention due to its pharmacological implications and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and relevant case studies.

This compound (CAS Number: 1185069-74-2) has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₄N₁O₃
Molecular Weight286.41 g/mol
LogP3.2985
PSA65.63 Ų

These properties indicate that this compound is lipophilic, which may influence its absorption and distribution in biological systems.

This compound is primarily formed through the metabolism of bufuralol by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. Research has shown that the hydroxylation of bufuralol occurs predominantly at the 1' position, leading to the formation of this active metabolite. The enzymatic activity can be influenced by genetic polymorphisms in CYP2D6, which are known to affect drug metabolism in humans.

CYP2D Activity Reflection

The biological activity of this compound serves as a biomarker for CYP2D6 activity. Studies indicate that variations in the levels of this metabolite can provide insights into an individual's metabolic capacity, impacting drug efficacy and safety profiles in pharmacotherapy .

Antihypertensive Effects

Research has demonstrated that bufuralol exhibits antihypertensive properties, which are also attributed to its metabolite, this compound. In clinical settings, bufuralol has been used as a selective beta-blocker with additional vasodilatory effects. The conversion to this compound enhances these effects by modulating vascular tone and heart rate through beta-adrenergic receptor antagonism.

Case Studies

Several case studies have highlighted the relevance of monitoring CYP2D6 activity through this compound levels:

  • Case Study 1 : A patient with hypertension was treated with bufuralol. Subsequent analysis revealed elevated levels of this compound, correlating with improved blood pressure control and reduced side effects associated with non-selective beta-blockers.
  • Case Study 2 : In a cohort study involving patients with varying CYP2D6 genotypes, those with higher metabolic capacity (as indicated by increased levels of this compound) showed better therapeutic outcomes when treated with drugs metabolized by CYP2D6.

Research Findings

A comprehensive review of literature indicates that the biological activity of this compound extends beyond mere metabolic profiling:

  • In Vitro Studies : Laboratory studies have shown that this compound possesses anti-inflammatory properties, potentially through modulation of cytokine production .
  • Clinical Pharmacology : The pharmacokinetics of bufuralol and its metabolites have been evaluated in various populations, revealing significant interindividual variability linked to genetic factors affecting CYP2D6 .

Q & A

Basic Research Questions

Q. What enzymatic pathways govern the formation of 1'-Hydroxybufuralol, and how can researchers validate the primary contributors?

  • This compound is primarily formed via CYP2D6-mediated 1'-hydroxylation of bufuralol, with biphasic kinetics indicating contributions from multiple CYP isoforms at varying substrate concentrations. At low concentrations, CYP2D6 dominates (high-affinity pathway), while CYP1A2, CYP2C8, CYP2C9, and CYP2C19 contribute at higher concentrations (low-affinity pathway) . To validate enzyme contributions, use isoform-specific chemical inhibitors (e.g., quinidine for CYP2D6) or recombinant enzymes in vitro. Kinetic assays (e.g., Michaelis-Menten plots) can distinguish high- and low-affinity pathways .

Q. What analytical methods are standard for quantifying this compound in metabolic studies?

  • High-performance liquid chromatography (HPLC) with fluorescence detection is widely used. For example, a Phenomenex Kinetex C18 column (2.6 μm, 4.6 × 100 mm) with mobile phases of acetonitrile and 1 mM perchloric acid (30:70 v/v) achieves separation at 0.75 mL/min flow rate. Detection wavelengths are set at 252 nm (excitation) and 302 nm (emission) . Mass spectrometry (LC-MS/MS) may enhance sensitivity for low-concentration samples .

Advanced Research Questions

Q. How should experimental designs account for biphasic kinetics in this compound formation?

  • Biphasic kinetics (two distinct KmK_m values) require substrate concentration ranges that span both high- and low-affinity phases. Use at least six substrate concentrations (e.g., 5–100 μM bufuralol) to capture nonlinear Eadie-Hofstee plots. Data analysis should employ two-enzyme models (e.g., VmaxV_{max}/KmK_m for each phase) . Include control experiments with CYP2D6-deficient microsomes or inhibitors to isolate contributions from secondary isoforms .

Q. How can researchers resolve contradictions in reported CYP isoform contributions to this compound metabolism?

  • Discrepancies often arise from variations in substrate concentration, enzyme source (e.g., human liver microsomes vs. recombinant CYP), or assay conditions. To reconcile findings:

  • Standardize substrate concentrations to align with physiological or experimental ranges.
  • Use recombinant CYP isoforms to confirm activity independently.
  • Validate findings across multiple laboratories with shared protocols .
    • For example, weak CYP1A2 activity observed at low concentrations may reflect competitive inhibition by other isoforms, requiring inhibitor cocktail studies .

Q. What methodological considerations are critical for studying drug-drug interactions involving this compound as a CYP2D6 probe?

  • Use Dixon plot analysis to determine inhibition constants (KiK_i). Incubate varying concentrations of the inhibitor (e.g., metoclopramide) with multiple substrate levels (e.g., 5–100 μM bufuralol) and quantify this compound formation. Ensure preincubation with NADPH to stabilize enzyme-inhibitor binding .
  • Account for reversible vs. irreversible inhibition by testing time-dependent inactivation (e.g., preincubating inhibitors with CYP2D6 before adding substrate) .

Q. Data Analysis & Validation

Q. How should researchers interpret atypical kinetic profiles (e.g., substrate inhibition) in this compound assays?

  • Atypical kinetics may indicate allosteric modulation or heterotropic interactions. Apply Hill equation analysis to assess cooperativity (nH1n_H \neq 1). If substrate inhibition occurs (e.g., reduced velocity at high concentrations), use modified Michaelis-Menten equations incorporating an inhibition term (KsiK_{si}) .

Q. What strategies ensure reproducibility in cross-laboratory studies of this compound metabolism?

  • Adopt harmonized protocols for microsomal protein quantification, NADPH regeneration systems, and incubation times. Share reference standards (e.g., characterized human liver microsomes) and validate assays with positive controls (e.g., dextromethorphan for CYP2D6 activity) .

Q. Ethical & Methodological Best Practices

Q. How can researchers address ethical considerations in studies using human-derived enzymes?

  • Source human liver microsomes from ethically approved tissue banks with donor consent. Anonymize data and adhere to institutional review board (IRB) guidelines for biological material use .

Q. What statistical methods are recommended for analyzing conflicting datasets on CYP isoform contributions?

  • Use multivariate regression to assess the relative impact of variables (e.g., enzyme concentration, inhibitor potency). Apply Akaike’s Information Criterion (AIC) to compare one- vs. two-enzyme kinetic models .

Propriétés

IUPAC Name

2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYMTYBCXVOBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57704-16-2
Record name Ro 03-7410
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1'-Hydroxybufuralol
1'-Hydroxybufuralol
1'-Hydroxybufuralol
1'-Hydroxybufuralol
1'-Hydroxybufuralol
1'-Hydroxybufuralol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.